1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Systematic Matched-Pair Analysis of Lipophilicity, Metabolic Stability, and hERG Liability
The 1,2,4-oxadiazole core, as present in 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, demonstrates a systematically distinct property profile compared to its 1,3,4-oxadiazole regioisomer. A systematic comparison of matched pairs within the AstraZeneca compound collection revealed that, in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D). Significant differences are also observed with respect to metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers [1]. This implies that a 1,2,4-oxadiazole, such as the target compound, will inherently possess higher lipophilicity and a different off-target liability profile (e.g., hERG) compared to a 1,3,4-oxadiazole analog.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Higher log D (approx. >1 log unit) |
| Comparator Or Baseline | Matched 1,3,4-oxadiazole isomer (approx. 1 log unit lower) |
| Quantified Difference | Approximately an order of magnitude higher lipophilicity |
| Conditions | Matched pair analysis across the AstraZeneca compound collection |
Why This Matters
For procurement decisions, this data informs the selection of a 1,2,4-oxadiazole scaffold for projects requiring higher lipophilicity to enhance membrane permeability or target engagement in hydrophobic binding pockets, while acknowledging potential trade-offs in metabolic stability and hERG-related cardiac safety.
- [1] Wellner, E.; et al. A Systematic Comparison of 1,2,4- and 1,3,4-Oxadiazole Matched Pairs in the AstraZeneca Compound Collection. (As described on scite.ai). View Source
